molecular formula C24H24ClFN6O2 B2421608 7-(2-chlorobenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898464-01-2

7-(2-chlorobenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2421608
CAS No.: 898464-01-2
M. Wt: 482.94
InChI Key: ZZUFOGYRUQEZFT-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24ClFN6O2 and its molecular weight is 482.94. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

A study by Konduri et al. (2020) synthesized novel purine-linked piperazine derivatives, including a structure similar to the compound , targeting Mycobacterium tuberculosis. These compounds were designed to disrupt the biosynthesis of peptidoglycan in M. tuberculosis, demonstrating potent antimycobacterial activity. This research shows the potential of such compounds in developing preclinical agents against tuberculosis (Konduri et al., 2020).

Cardiovascular Activity

Chłoń-Rzepa et al. (2004) explored derivatives of a similar purine-piperazine structure for cardiovascular effects. The study synthesized and evaluated these compounds for their electrocardiographic, antiarrhythmic, and hypotensive activity, along with their adrenoreceptor affinities. This research indicates the potential utility of these compounds in cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).

Antiasthmatic Agents

Bhatia et al. (2016) focused on developing 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for antiasthmatic activity. The study synthesized a series of compounds and evaluated their vasodilator activity, indicating potential as anti-asthmatic agents (Bhatia et al., 2016).

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(15-16-6-2-4-8-18(16)25)23(27-21)31-12-10-30(11-13-31)14-17-7-3-5-9-19(17)26/h2-9H,10-15H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUFOGYRUQEZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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